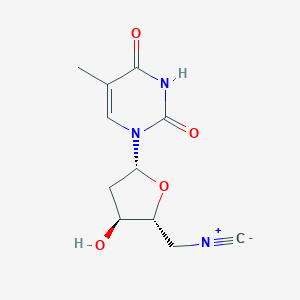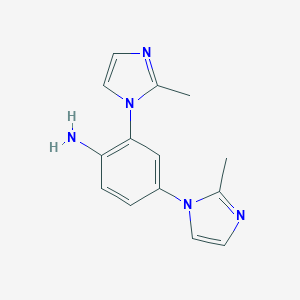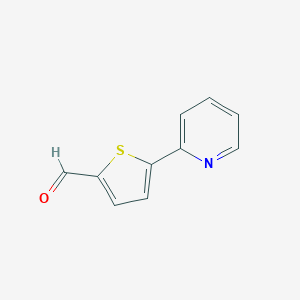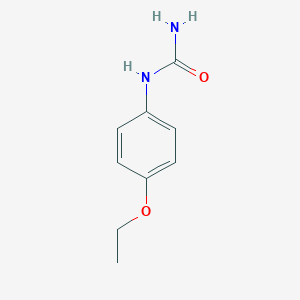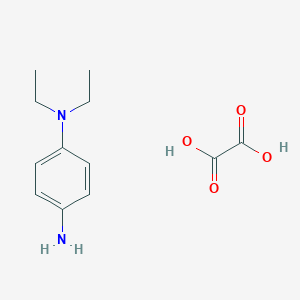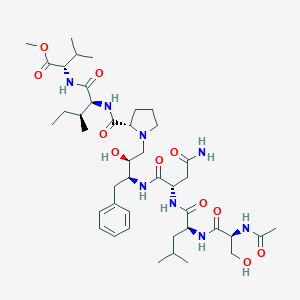
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as Ac-DEVD-CHO, is a peptide inhibitor that has been widely used in scientific research. This compound is a synthetic analog of the caspase-3 substrate, which is an important protein involved in programmed cell death. Ac-DEVD-CHO has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Mecanismo De Acción
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester functions as a competitive inhibitor of caspase-3, a key protein involved in the execution phase of apoptosis. Caspase-3 cleaves a specific peptide bond in its substrate proteins, including N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. By binding to the active site of caspase-3, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester prevents the cleavage of its substrate proteins, thereby inhibiting apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can induce apoptosis in cancer cells by inhibiting caspase-3 activity. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to inhibit the activity of other caspases, including caspase-1 and caspase-8, which are involved in inflammatory responses. N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has several advantages for lab experiments, including its high purity and specificity for caspase-3. This allows for accurate and reproducible results in experiments involving caspase-3 inhibition. However, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has some limitations, including its high cost and limited stability in solution. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. One area of interest is the development of more potent and selective caspase-3 inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of caspase-3 in other physiological processes, such as inflammation and immune responses. Finally, the use of N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
Métodos De Síntesis
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The purity and yield of the synthesized compound can be optimized using various chemical and chromatographic techniques.
Aplicaciones Científicas De Investigación
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used in a wide range of scientific research applications, including cancer research, apoptosis studies, and drug discovery. In cancer research, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to induce apoptosis in cancer cells by inhibiting caspase-3 activity. This has led to the development of novel cancer therapies that target the caspase-3 pathway. In apoptosis studies, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a tool to investigate the mechanisms of programmed cell death. In drug discovery, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a screening tool to identify potential caspase-3 inhibitors for therapeutic use.
Propiedades
Número CAS |
127231-42-9 |
|---|---|
Nombre del producto |
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester |
Fórmula molecular |
C42H68N8O11 |
Peso molecular |
861 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
Clave InChI |
MJOXWVYKMFPFPL-FPBYMMTFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Otros números CAS |
127231-42-9 |
Sinónimos |
Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe ALAP-HEA-PIV N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



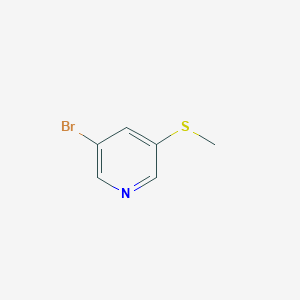
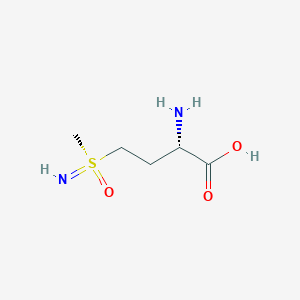
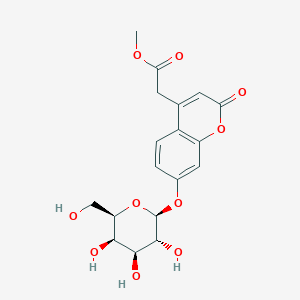
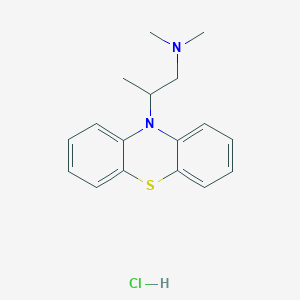
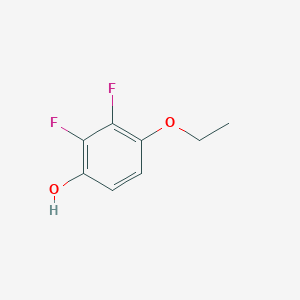
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
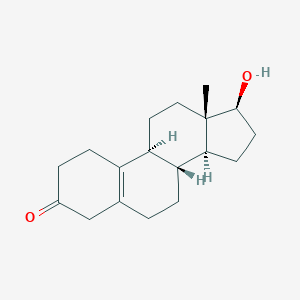
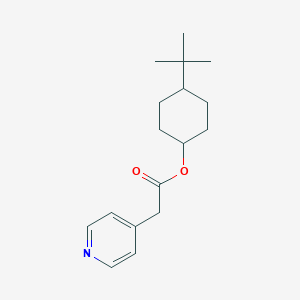
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
